molecular formula C17H19ClN2 B1627325 2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride CAS No. 1034449-18-7

2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride

Cat. No.: B1627325
CAS No.: 1034449-18-7
M. Wt: 286.8 g/mol
InChI Key: DJFXURXZOPNPGY-UHFFFAOYSA-M
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Description

2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[1,5-a]pyridine core, which is a fused bicyclic system, and is substituted with a 2,4,6-trimethylphenyl group and a methyl group. The chloride ion serves as the counterion to balance the charge of the imidazo[1,5-a]pyridinium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride typically involves the reaction of 2,4,6-trimethylphenylamine with a suitable imidazo[1,5-a]pyridine precursor under specific conditions. One common method involves the use of high temperatures and acidic conditions to facilitate the formation of the imidazo[1,5-a]pyridinium core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives of the imidazo[1,5-a]pyridinium core, while substitution reactions can introduce new functional groups onto the phenyl ring or the imidazo[1,5-a]pyridine core .

Scientific Research Applications

2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride has several scientific research applications, including:

Properties

IUPAC Name

5-methyl-2-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyridin-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2.ClH/c1-12-8-13(2)17(14(3)9-12)18-10-16-7-5-6-15(4)19(16)11-18;/h5-11H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFXURXZOPNPGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=C(C=C3C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584911
Record name 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034449-18-7
Record name 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1034449-18-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
Reactant of Route 2
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
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2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
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2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
Reactant of Route 5
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
Reactant of Route 6
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride

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